

Validating the biological efficacy of 4-Chloro-2methoxybenzenesulfonamide derivatives

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Compound of Interest

Compound Name:

4-Chloro-2methoxybenzenesulfonamide

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Comparative Efficacy of Benzenesulfonamide Derivatives in Oncology and Bacteriology

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 4-chloro-substituted benzenesulfonamide derivatives, focusing on their potential as anticancer and antibacterial agents. Due to a lack of specific experimental data for **4-Chloro-2-**

methoxybenzenesulfonamide derivatives, this document leverages available research on structurally similar compounds, primarily 4-chloro-2-mercaptobenzenesulfonamide and other related benzenesulfonamide derivatives. The data presented herein is intended to serve as a reference for researchers and professionals in drug development, offering insights into the potential therapeutic applications of this class of compounds.

Anticancer Activity: A Comparative Overview

Benzenesulfonamide derivatives have emerged as a promising class of compounds with significant anticancer properties. Their mechanism of action often involves the disruption of microtubule dynamics, leading to mitotic catastrophe and apoptosis in cancer cells. This is a similar mechanism to established chemotherapeutic agents like taxanes.[1]

Quantitative Comparison of Anticancer Activity







The following table summarizes the in vitro cytotoxic activity of various benzenesulfonamide derivatives against several human cancer cell lines, compared to standard chemotherapeutic drugs.



Compound/Drug	Cell Line	IC50/GI50 (μM)	Reference
Benzenesulfonamide Derivatives			
N-methyl-N-(3,4,5- trimethoxyphenyl-4- methylaminobenzenes ulfonamide	HeLa (Cervical Cancer)	Low nM range	[1]
N-methyl-N-(3,4,5- trimethoxyphenyl-4- methoxy-3- aminobenzenesulfona mide	MCF7 (Breast Cancer)	Low nM range	[1]
N-benzyl-N-(3,4,5- trimethoxyphenyl-4- methoxy-3- aminobenzenesulfona mide	Ovarian Carcinoma Cells	Low nM range	[1]
4-Chloro-2-mercapto- 5- methylbenzenesulfona mide derivative 3I	Leukemia (SR), Melanoma (SK-MEL- 5), CNS Cancer (SF- 539), Ovarian Cancer (OVCAR-3, OVCAR- 4), Breast Cancer (MDA-MB-231/ACTT)	0.3 - 0.9	[2]
4-Chloro-2-mercapto- 5- methylbenzenesulfona mide derivative 8	Renal Cancer (A498)	< 0.01	[2]
N-(2-methylthio-4- chloro-5- methylbenzenesulfony l)guanidine derivatives	MCF-7 (Breast Cancer), HCT-116 (Colon Cancer)	2.5 - 5	[3]

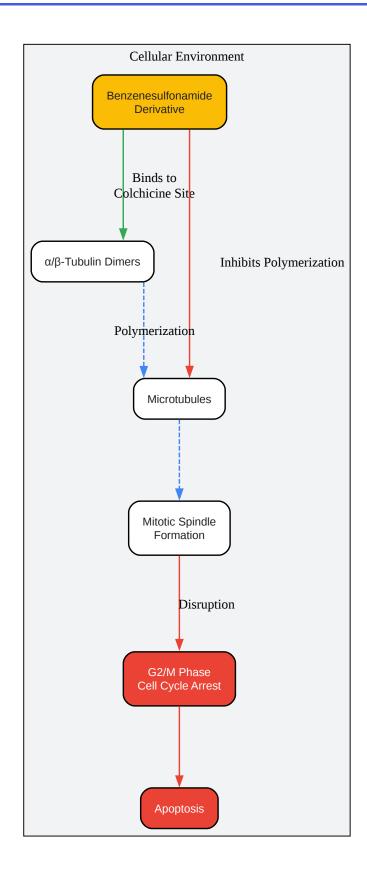


4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamidederivatives	HepG2 (Liver Cancer)	Higher activity than Doxorubicin	[4]
Standard Chemotherapeutic Agents			
Paclitaxel	HeLa, MCF7	nM range	[1]
Doxorubicin	MCF-7	12.80 μg/ml	[5]
ABT-751 (Sulfonamide in clinical trials)	-	-	[1]

Proposed Mechanism of Action: Microtubule Destabilization

Several studies suggest that benzenesulfonamide derivatives exert their anticancer effects by binding to the colchicine site on tubulin, which inhibits tubulin polymerization and disrupts the microtubule network.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.





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 $Caption: \ Proposed \ mechanism \ of \ anticancer \ action \ for \ benzene sulfonamide \ derivatives.$



Antibacterial Activity: A Comparative Perspective

Certain derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated promising in vitro activity against a range of bacteria, particularly anaerobic Gram-positive strains.[6][7]

Quantitative Comparison of Antibacterial Activity

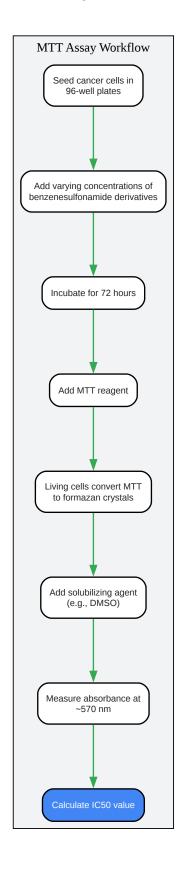
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 4-chloro-2-mercaptobenzenesulfonamide derivatives against various bacterial strains, in comparison to standard antibiotics.

Compound/Drug	Bacterial Strain(s)	MIC (μg/mL)	Reference
4-Chloro-2- mercaptobenzenesulf onamide Derivatives			
Compounds 16, 17, 23, 24, 31, 32, 48	Anaerobic Gram- positive bacteria	Promising activity	[6][7]
N-(4-chloro-2- arylmethylthio-5- methylphenylsulfonyl) cinnamamide derivatives	S. aureus, S. epidermidis, E. hirae, E. faecalis, B. subtilis	-	[8]
Standard Antibiotics			
Linezolid	S. aureus ATCC 3066 (MRSA)	0.512	[9]
Vancomycin	E. faecium ATCC 47077 (VRE)	-	[9]
PM181104	S. aureus ATCC 3066 (MRSA)	0.032	[9]

Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)



This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential medicinal agents.





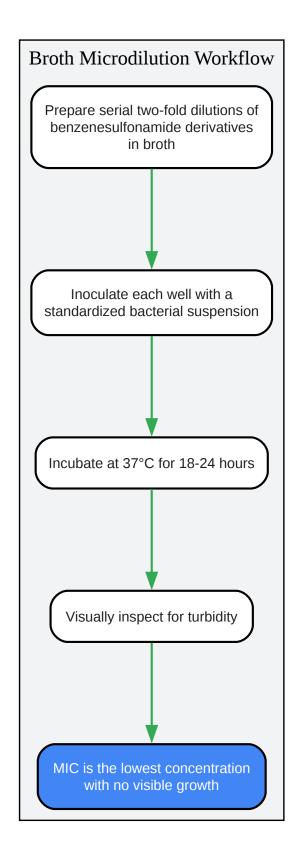
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Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).



Conclusion

The available evidence suggests that 4-chloro-substituted benzenesulfonamide derivatives are a versatile scaffold with significant potential in both oncology and infectious disease research. While direct experimental data for **4-Chloro-2-methoxybenzenesulfonamide** is currently limited, the promising anticancer and antibacterial activities of structurally related compounds warrant further investigation into this specific derivative. The detailed experimental protocols and comparative data provided in this guide aim to facilitate future research and development in this area.

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